molecular formula C13H16O B1324729 Cyclobutyl 2,3-dimethylphenyl ketone CAS No. 898790-66-4

Cyclobutyl 2,3-dimethylphenyl ketone

Cat. No.: B1324729
CAS No.: 898790-66-4
M. Wt: 188.26 g/mol
InChI Key: KZGKDKPRWOAODJ-UHFFFAOYSA-N
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Description

Cyclobutyl 2,3-dimethylphenyl ketone is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 . It is used in the field of synthesis and characterization.


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl group attached to a 2,3-dimethylphenyl group through a ketone functional group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound is a colorless oil . Its molecular weight is 188.27 , and its molecular formula is C13H16O .

Scientific Research Applications

Thermochemical Properties and Synthesis

Morales and Martínez (2009) explored the thermochemical properties of ketene dimers and related structures, including cyclobutane-1,3-diones and cyclobut-2-enones, through theoretical calculations. Their research aimed at expanding the group additivity value (GAV) methodology for estimating the thermochemical properties of high-weight ketene polymers. This study is relevant for understanding the stability and chemical behavior of cyclobutyl ketone derivatives in various reactions (Morales & Martínez, 2009).

Synthetic Utility in Organic Chemistry

Alcaide, Almendros, and Lázaro-Milla (2019) demonstrated a regioselective synthesis of 2,3-disubstituted-cyclobutenones through a one-pot process involving cyclobutenylation, Suzuki CC coupling, and ketone formation. This methodology showcases the synthetic utility of cyclobutyl ketones in preparing pharmacologically relevant compounds and highlights their potential in organic synthesis (Alcaide, Almendros, & Lázaro-Milla, 2019).

Catalysis and Reaction Mechanisms

Wu, Xu, and Xie (2005) investigated the GaCl3-catalyzed [4+1] cycloaddition of α,β-unsaturated ketone and 2,6-dimethylphenyl isocyanide, leading to unsaturated γ-lactone derivatives. Their computational study using density functional theory sheds light on the stepwise and exothermic nature of the reaction, providing insights into the mechanism of cycloaddition reactions involving cyclobutyl ketones (Wu, Xu, & Xie, 2005).

Polymer Science Applications

Vijayanand et al. (2002) synthesized the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate, showcasing the application of cyclobutyl ketone derivatives in polymer science. Their work focuses on the synthesis, characterization, and determination of reactivity ratios of these polymers, indicating the versatility of cyclobutyl ketones in developing new materials (Vijayanand et al., 2002).

Solid Acid Catalysis

Thomas, Prathapan, and Sugunan (2005) conducted a study on the synthesis of dimethyl acetals of ketones, including cyclobutyl derivatives, using solid acid catalysts. Their research emphasizes the role of catalyst textural properties in determining catalytic activity and the efficiency of various catalysts in ketone acetalization reactions, highlighting an application in green chemistry (Thomas, Prathapan, & Sugunan, 2005).

Safety and Hazards

The safety data sheet for a related compound, Cyclobutyl phenyl ketone, indicates that it is a flammable liquid and vapor and is harmful if swallowed . It is recommended to avoid breathing vapors, mist, or gas, and to use personal protective equipment . Similar precautions are likely necessary for Cyclobutyl 2,3-dimethylphenyl ketone.

Properties

IUPAC Name

cyclobutyl-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-5-3-8-12(10(9)2)13(14)11-6-4-7-11/h3,5,8,11H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGKDKPRWOAODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642528
Record name Cyclobutyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-66-4
Record name Cyclobutyl(2,3-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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